molecular formula C8H16S2 B12911237 Cyclohexane, 1,1-bis(methylthio)- CAS No. 4479-55-4

Cyclohexane, 1,1-bis(methylthio)-

Katalognummer: B12911237
CAS-Nummer: 4479-55-4
Molekulargewicht: 176.3 g/mol
InChI-Schlüssel: SXRHZLNFOSWJFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexane-1,1-diylbis(methylsulfane) is an organic compound with the molecular formula C8H16S2 It features a cyclohexane ring bonded to two methylsulfane groups at the 1,1 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexane-1,1-diylbis(methylsulfane) can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of cyclohexane-1,1-diylbis(methylsulfane) may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexane-1,1-diylbis(methylsulfane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiol derivatives.

    Substitution: The methylsulfane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexane-1,1-diylbis(methylsulfane) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cyclohexane-1,1-diylbis(methylsulfane) involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its methylsulfane groups can participate in redox reactions, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane-1,1-diylbis(phenylsulfane): Similar structure but with phenyl groups instead of methyl groups.

    Cyclohexane-1,1-diylbis(ethylsulfane): Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

Cyclohexane-1,1-diylbis(methylsulfane) is unique due to its specific combination of cyclohexane and methylsulfane groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

4479-55-4

Molekularformel

C8H16S2

Molekulargewicht

176.3 g/mol

IUPAC-Name

1,1-bis(methylsulfanyl)cyclohexane

InChI

InChI=1S/C8H16S2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3

InChI-Schlüssel

SXRHZLNFOSWJFH-UHFFFAOYSA-N

Kanonische SMILES

CSC1(CCCCC1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.